molecular formula C21H21FN4O2 B11189031 3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11189031
M. Wt: 380.4 g/mol
InChI Key: URDLSVPYDVRIJW-UHFFFAOYSA-N
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Description

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of 2-fluorobenzoyl chloride with piperidine under basic conditions to form the 2-fluorobenzoyl-piperidine intermediate.

    Cyclization to Form the Triazolone Ring: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring through a cyclization reaction.

    Final Coupling: The final step involves coupling the triazolone intermediate with a phenyl group under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzoyl-piperidine derivatives: These compounds share structural similarities and may exhibit similar chemical and biological properties.

    Triazolone derivatives: Compounds with the triazolone moiety are often studied for their diverse biological activities.

    Phenyl-substituted piperidines: These compounds are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-24-21(28)26(16-9-3-2-4-10-16)19(23-24)15-8-7-13-25(14-15)20(27)17-11-5-6-12-18(17)22/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

URDLSVPYDVRIJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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